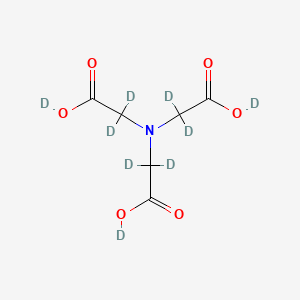

Nitrilotriacetic acid-d9

Descripción general

Descripción

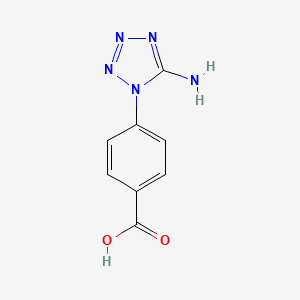

Nitrilotriacetic acid-d9 is a useful research compound. Its molecular formula is C6H9NO6 and its molecular weight is 200.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Labeling and Tracking :

- Nitrilotriacetic acid (NTA) functionalized quantum dots have been used for site-specific labeling of histidine-tagged biomolecules in live cells. These quantum dots are water-soluble, aggregation-free, and stable for several months (Kim et al., 2008).

- Tris-nitrilotriacetic acids have demonstrated subnanomolar affinity toward hexahistidine-tagged molecules, enhancing the binding affinity of NTA through multivalency. This development provides a convenient method for noncovalently attaching proteins to various surfaces (Huang et al., 2009).

Environmental and Biological Degradation Studies :

- Research on the degradation of metal−NTA complexes by Chelatobacter heintzii revealed insights into the environmental impact of NTA, particularly in relation to nuclear reactors and processing of nuclear materials (Bolton et al., 1996).

- The biodegradation of NTA was further explored in relation to its influence on the mobility and fate of radionuclides in soils and sediments, with findings highlighting how adsorption of NTA can impact its degradation (Bolton & Girvin, 1996).

Magnetic Nanoparticles and Drug Delivery Systems :

- NTA-modified magnetic nanoparticles, particularly those involving dopamine as a molecular anchor, have been investigated for their potential in separating histidine-tagged proteins, with implications for biofunctional applications (Xu et al., 2004).

Electrochemical and Biosensor Applications :

- NTA-modified electrodes have been utilized to facilitate electron transfer of superoxide dismutase (SOD), leading to developments in in vivo monitoring of superoxide anion in rat brains during ischemia/reperfusion processes (Wang et al., 2013).

Affinity Purification of Proteins :

- Ni-NTA agarose has been employed for affinity chromatography, notably in the purification of human mu-opioid receptors overexpressed in Sf9 cells. This technique exemplifies the utility of NTA in protein purification processes (Wei et al., 2001).

Quantum Dot Conjugates for Cellular Processes :

- The use of quantum dot conjugates integrating tris-NTA for binding and tracking histidine-tagged proteins in live cells has enabled direct visualization of protein-protein interactions at the single-molecule level (Roullier et al., 2009).

Propiedades

IUPAC Name |

deuterio 2-[bis(1,1-dideuterio-2-deuteriooxy-2-oxoethyl)amino]-2,2-dideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-4(9)1-7(2-5(10)11)3-6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13)/i1D2,2D2,3D2/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFYIUFZLHCRTH-HCHPEDFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O[2H])N(C([2H])([2H])C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486730 | |

| Record name | Nitrilotriacetic acid-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807630-34-8 | |

| Record name | Nitrilotriacetic acid-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 807630-34-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Allyl-6-methylbenzo[b]thiophene](/img/structure/B1626758.png)

![1-(6-Nitrobenzo[d]thiazol-2-yl)ethanone](/img/structure/B1626763.png)

![1H-Pyrrolo[2,3-b]pyridine-1-ethanol](/img/structure/B1626767.png)